LW479

Description

Overview of Histone Deacetylases (HDACs) and their Epigenetic Regulatory Functions

Histone deacetylases (HDACs) are a superfamily of enzymes that play a pivotal role in epigenetic regulation. Their primary function involves the removal of acetyl groups from lysine (B10760008) residues on core histone proteins. This deacetylation process leads to a more condensed chromatin structure, which typically results in the repression of gene transcription by limiting the accessibility of transcriptional machinery to the DNA. frontiersin.orgfrontiersin.orgmdpi.com In addition to histones, HDACs also deacetylate a wide variety of non-histone proteins, influencing diverse cellular processes such as cell cycle regulation, proliferation, differentiation, metabolism, protein trafficking, DNA repair, and angiogenesis. mdpi.commdpi.commdpi.com The balance between the acetylation and deacetylation of histones and other proteins, mediated by the interplay between histone acetyltransferases (HATs) and HDACs, is critical for maintaining proper gene expression and cellular homeostasis. frontiersin.orgnih.govnih.gov

Dysregulation of HDAC enzymes and altered acetylation levels are frequently observed in various cancers. mdpi.com Overexpression of certain HDACs has been reported in numerous solid and hematological malignancies, contributing to aberrant gene expression patterns that favor cancer cell growth, survival, and metastasis. mdpi.comnih.govfrontiersin.org

Therapeutic Significance of Histone Deacetylase Inhibitors (HDACIs) in Oncology

Given their critical role in cancer epigenetics, HDACs have emerged as promising therapeutic targets. mdpi.commdpi.comnih.govamegroups.org Histone deacetylase inhibitors (HDACIs) are a class of compounds designed to block the activity of HDAC enzymes, thereby promoting the acetylation of their target proteins. mdpi.comdelveinsight.com This increased acetylation can lead to a more open chromatin structure, facilitating the re-expression of genes that may have been silenced in cancer cells, including tumor suppressor genes. mdpi.comnih.govdelveinsight.com

HDACIs have demonstrated a range of anti-cancer effects in preclinical studies, including the induction of cell cycle arrest, the promotion of apoptosis (programmed cell death), and the inhibition of angiogenesis and metastasis. frontiersin.orgfrontiersin.orgmdpi.comnih.govnih.gov Several HDACIs, such as vorinostat, romidepsin, belinostat, and panobinostat, have received regulatory approval for the treatment of certain hematological malignancies like T-cell lymphoma and multiple myeloma. frontiersin.orgnih.govdelveinsight.commdpi.comacs.org The therapeutic potential of HDACIs continues to be explored in various cancer types, both as monotherapies and in combination with other anti-cancer agents. nih.govfrontiersin.orgglobenewswire.comnih.gov

Contextualization of LW479 within the Landscape of Novel HDACIs

This compound has been identified as a novel hydroxamate-based HDACI that has shown promise in preclinical cancer research, particularly in the context of breast cancer. nih.govresearchgate.netnih.gov As part of the ongoing effort to discover and develop new HDACIs with potentially improved efficacy or selectivity, this compound was identified through an HDACI screening process. nih.govresearchgate.netnih.gov Its characterization and the investigation into its underlying mechanisms of action contribute to the broader understanding of how novel HDACIs can exert anti-tumor effects and how they might fit into future cancer therapeutic strategies. nih.govnih.gov The development of novel HDACIs like this compound reflects the continued interest in targeting epigenetic mechanisms as a viable approach for cancer treatment. globenewswire.comnih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

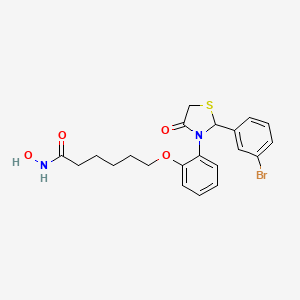

6-[2-[2-(3-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenoxy]-N-hydroxyhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O4S/c22-16-8-6-7-15(13-16)21-24(20(26)14-29-21)17-9-3-4-10-18(17)28-12-5-1-2-11-19(25)23-27/h3-4,6-10,13,21,27H,1-2,5,11-12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAVVAITOQNASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=CC=CC=C3OCCCCCC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Pre Characterization of Lw479

Identification Strategy and Screening Methodologies for LW479

The identification of this compound was achieved through the use of an HDACI drug-screening kit. nih.gov This methodology allowed for the high-throughput screening of chemical compounds to assess their ability to inhibit HDAC enzymes. Following the initial identification, further experimental approaches were employed to characterize the biological effects of this compound as a novel HDACI. These methodologies included Western blot and flow cytometry analyses to evaluate its impact on cellular processes. nih.gov The effects of this compound were also assessed in mouse models of breast cancer to investigate its in vivo activity. nih.gov Additional techniques such as co-immunoprecipitation, immunofluorescent staining, chromatin immunoprecipitation assays, and immunohistochemical analysis were utilized to elucidate the molecular mechanisms underlying the actions of this compound. nih.gov

Synthetic Pathways and Preparatory Methodologies for this compound

This compound, chemically named 6-{2-[2-(3-Bromophenyl)-4-oxo-3-thiazolidinyl]phenoxy}-N-hydroxylhexanamide, was synthesized at the Shanghai Key Laboratory of Regulatory Biology, East China Normal University. nih.govaxonmedchem.com The synthetic route and details regarding the preparation and purity analysis of this compound have been documented. nih.gov Analytical data confirming the chemical structure and purity of synthesized this compound batches have been obtained through methods including HPLC, MS, NMR, and microanalysis. axonmedchem.com A representative chemical purity of 98.1% has been reported for a synthesized batch. axonmedchem.com

The chemical properties of this compound include its molecular formula, molecular weight, and physical appearance. axonmedchem.com

| Property | Value | Source |

| Chemical Structure | C21H23BrN2O4S | axonmedchem.com |

| Molecular Weight | 479.39 g/mol (anhydrous) / 483.89 g/mol (hydrate) | axonmedchem.com |

| CAS Number | 1688677-89-5 | axonmedchem.comchemicalbook.commedchemexpress.com |

| PubChem CID | 91900719 | invivochem.cn |

| Appearance | White solid | axonmedchem.com |

| Melting Point | >50 ºC | axonmedchem.com |

| Density | 1.5±0.1 g/cm³ | invivochem.cn |

| Refractive Index | 1.628 | invivochem.cn |

| LogP | 3.6 | invivochem.cn |

| tPSA | 104 | invivochem.cn |

| Hydrogen Bond Donors | 2 | invivochem.cn |

| Hydrogen Bond Acceptors | 5 | invivochem.cn |

| Rotatable Bonds | 9 | invivochem.cn |

Solubility data indicates that this compound is insoluble in water but soluble in DMSO. axonmedchem.com

Detailed research findings have shown that this compound exhibits marked cytotoxicity and induces apoptosis and cell cycle arrest in various breast cancer cell lines. nih.govglpbio.com Mechanistic studies revealed that this compound can silence the expression of the epidermal growth factor receptor (EGFR) in breast cancer cells, partly by disrupting the binding of HDAC1 and Sp1 to the EGFR promoter. nih.govglpbio.com this compound has also been shown to block the EGF/EGFR signaling pathway and EGF-stimulated cell motility. nih.govglpbio.com Furthermore, studies in mouse models have indicated that this compound can attenuate breast cancer metastasis to the lung. glpbio.com

Molecular Mechanisms of Action of Lw479

Direct Enzymatic Inhibition of Histone Deacetylase Activity by LW479

This compound has been identified as a potent inhibitor of histone deacetylase (HDAC) enzyme activity. nih.gov Studies using HDACI screening kits and analyses in cell lysates have demonstrated this inhibitory effect. nih.gov Histone deacetylases are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, influencing chromatin structure and gene expression. mdpi.comresearchgate.net By inhibiting HDACs, this compound affects the acetylation status of these proteins. nih.govresearchgate.net

Induction of Histone Acetylation (e.g., H3 and H4) as a Biological Marker

A key biological marker of HDAC inhibition is the increase in histone acetylation levels. nih.govoncotarget.com Treatment with this compound has been shown to induce substantial increases in the acetylation of histones H3 and H4 in various cell lines. nih.gov This increased acetylation is considered a characteristic indicator of this compound's activity as an HDACI. nih.gov Acetylation of histone tails, such as those on H3 and H4, is generally associated with a more open chromatin structure, which can facilitate gene transcription. mdpi.comoncotarget.comnih.gov

Data demonstrating the effect of this compound on histone acetylation:

| Histone | Effect of this compound Treatment (e.g., 10 µM) |

|---|---|

| Histone H3 | Marked increase in acetylation nih.gov |

Impact of this compound on the Expression Profiles of Specific HDAC Isoforms

In addition to inhibiting enzymatic activity, this compound has been reported to abolish the expression of individual HDACs. nih.gov This suggests that this compound's effects extend beyond direct enzymatic inhibition to influence the cellular levels of specific HDAC isoforms. nih.gov HDACs are categorized into different classes (Class I, II, III, and IV), with varying cellular locations and functions. mdpi.comresearchgate.netwayne.edu While the specific HDAC isoforms whose expression is abolished by this compound are mentioned, the search results indicate a general effect on individual HDACs without detailing which specific isoforms are downregulated. nih.gov

This compound's Modulation of the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Beyond its role as an HDACI, this compound also modulates the epidermal growth factor receptor (EGFR) signaling pathway. nih.govnih.govaxonmedchem.com EGFR is a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, migration, and survival, and its dysregulation is frequently observed in various cancers. mednexus.orgnih.gov

Transcriptional Downregulation of EGFR Expression by this compound

This compound has been shown to silence or decrease the expression levels of EGFR. nih.govaxonmedchem.com This effect occurs at the transcriptional level, meaning this compound reduces the production of EGFR mRNA, leading to lower levels of the EGFR protein. nih.gov Studies have demonstrated this downregulation in various cell lines. nih.gov

Data on this compound's effect on EGFR expression:

| Target | Effect of this compound Treatment |

|---|---|

| EGFR protein | Decreased expression nih.gov |

Disruption of Sp1 and HDAC1 Association with the EGFR Promoter Region

The transcriptional downregulation of EGFR by this compound is mediated through its impact on the binding of transcription factors to the EGFR promoter region. nih.govnih.govresearchgate.net Specifically, this compound decreases EGFR levels by blocking the binding of the transcription factor Sp1 and HDAC1 to the EGFR promoter. nih.govnih.govresearchgate.net Sp1 is a transcription factor known to be necessary for the basal transcription of the EGFR gene, and its transcriptional activity can be influenced by acetylation. nih.govresearchgate.net HDAC1 is a Class I HDAC that can associate with Sp1. nih.govresearchgate.netplos.org this compound treatment increases the acetylation level of Sp1 and disrupts the interaction between Sp1 and HDAC1. nih.gov This disruption, along with the reduced binding of both Sp1 and HDAC1 to the EGFR promoter, leads to the transcriptional suppression of EGFR. nih.gov

Suppression of Downstream EGF/EGFR Signaling Cascade Activation (e.g., FAK, Akt, JNK)

Data on this compound's effect on downstream signaling molecules:

| Signaling Molecule | Effect of this compound Treatment (in the presence of EGF stimulation) |

|---|---|

| FAK | Activation suppressed nih.gov |

| Akt | Activation suppressed nih.gov |

This compound is a chemical compound that has been investigated for its biological activities, particularly in the context of cancer research. It has been identified as a novel histone deacetylase inhibitor (HDACI). nih.govresearchgate.net Research has focused on its molecular mechanisms of action, its broad-spectrum activity as a pan-HDACI, and the investigation into additional molecular targets and pathways it influences. nih.govresearchgate.net

This compound functions primarily as a histone deacetylase inhibitor. nih.govresearchgate.net Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. nih.gov By inhibiting HDAC activity, this compound promotes the acetylation of histones, which generally results in a more open chromatin structure and facilitates gene expression. nih.gov

Studies have demonstrated that this compound is a potent inhibitor of HDAC enzyme activity in cellular extracts. nih.gov Treatment with this compound leads to marked increases in the acetylation of histone H3 and H4, which are key indicators of HDAC inhibition. nih.gov This increase in histone acetylation is observed across various cell lines. nih.gov Furthermore, this compound has been shown to abolish the expression of individual HDACs, including HDAC1, HDAC2, HDAC3, HDAC4, and HDAC6. nih.gov

Beyond its direct impact on histone acetylation, this compound also influences cellular processes downstream of HDAC inhibition. It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, specifically in the G2/M phase, in cancer cells. nih.govresearchgate.net These effects are consistent with the known biological consequences of HDAC inhibition in cancer. nih.govresearchgate.net

Broad-Spectrum Activity of this compound as a Pan-HDACI

This compound has been characterized as a novel pan-HDACI, indicating its ability to inhibit multiple classes of HDAC enzymes. nih.govresearchgate.net Its inhibitory effect has been demonstrated against a range of HDACs, including HDAC1, HDAC2, HDAC3, HDAC4, and HDAC6. nih.gov This broad-spectrum inhibition contributes to its diverse biological effects observed in research studies.

The pan-HDAC inhibitory activity of this compound is supported by its ability to induce widespread increases in histone H3 and H4 acetylation and to reduce the expression levels of several individual HDAC isoforms. nih.gov This suggests that this compound does not target a single specific HDAC but rather exerts its effects through a broader inhibition of HDAC activity.

Investigation into Additional Molecular Targets and Pathways Influenced by this compound

While this compound is primarily known as a pan-HDACI, research has also explored its influence on additional molecular targets and signaling pathways. A notable finding is the ability of this compound to suppress the expression of the epidermal growth factor receptor (EGFR). nih.govresearchgate.netglpbio.com EGFR is a receptor tyrosine kinase that plays a significant role in cell growth, proliferation, and survival, and its overexpression is frequently observed in various cancers. researchgate.netfrontiersin.org

Mechanism studies have revealed that this compound decreases both the protein and mRNA levels of EGFR in cancer cells. nih.gov This reduction in EGFR expression appears to be linked to this compound's ability to disrupt the binding of the transcription factor Sp1 and HDAC1 to the EGFR promoter region. nih.govresearchgate.netglpbio.com By interfering with this interaction, this compound leads to the transcriptional suppression of the EGFR gene. nih.gov

Furthermore, this compound has been shown to block the EGF/EGFR signaling pathway, which is crucial for cell motility and proliferation. nih.govglpbio.com Studies have demonstrated that this compound can inhibit EGF-stimulated cell migration. nih.govglpbio.com

Although the suppression of EGFR expression is a significant finding, research suggests that EGFR may not be the sole target gene influenced by this compound. nih.gov Further investigations are considered necessary to identify other genes and proteins that interact with or are affected by this compound to gain a more comprehensive understanding of its molecular basis of action. nih.gov

Preclinical Efficacy and Biological Phenotypes Induced by Lw479

In Vitro Cellular Responses to LW479 in Cancer Models

In vitro studies using various cancer cell lines have revealed key cellular responses to this compound treatment, including significant cytotoxicity, induction of apoptosis, and perturbation of the cell cycle. nih.govnih.govaxonmedchem.comglpbio.com

Cytotoxicity and Apoptosis Induction in Malignant Cell Lines

This compound has shown marked cytotoxicity across a panel of breast cancer cell lines. nih.govnih.govaxonmedchem.comglpbio.com This cytotoxic effect is accompanied by the induction of apoptosis, a programmed cell death pathway critical for eliminating cancer cells. nih.govnih.govaxonmedchem.comglpbio.com Research findings indicate that this compound sensitizes breast cancer cells to undergo apoptosis. nih.gov

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G2/M Phase)

Table 1: Summary of In Vitro Effects of this compound on Cancer Cells

| Effect | Observation in Cancer Cell Lines |

| Cytotoxicity | Marked cytotoxicity observed |

| Apoptosis Induction | Induced apoptosis |

| Cell Cycle Arrest | Causes G2/M phase arrest |

In Vivo Anti-Tumorigenic Effects of this compound in Murine Xenograft Models

In vivo studies utilizing murine xenograft models have provided crucial insights into the anti-tumorigenic effects of this compound, including its impact on primary tumor growth and metastatic progression. nih.govnih.govaxonmedchem.comglpbio.com

Inhibition of Primary Tumorigenesis and Growth Suppression

Intraperitoneal administration of this compound has been shown to markedly suppress breast tumor growth in nude mice xenograft models. nih.govnih.govaxonmedchem.comglpbio.com While effective in suppressing primary tumor growth, one study noted an inhibition rate of approximately 40%. nih.gov

Abrogation of Metastatic Progression (e.g., Pulmonary Metastasis)

This compound has demonstrated significant efficacy in inhibiting metastatic progression, particularly pulmonary metastasis, in murine models. nih.govnih.govaxonmedchem.comglpbio.com In experimental metastasis models, treatment with this compound markedly decreased lung metastases, achieving approximately 90% inhibition relative to the untreated control group in one study. nih.gov Furthermore, this compound has been suggested to act as a metastasis inhibitor by potentially reversing the epithelial-mesenchymal transition (EMT), a process associated with increased invasiveness and metastasis of cancer cells. nih.gov

Correlative Molecular Biomarker Analysis in Treated Tissues (e.g., EGFR, Acetylated Histone H3)

Analysis of tumor tissues from this compound-treated animals has revealed correlative molecular changes that shed light on the compound's mechanism of action. A diminished expression of the Epidermal Growth Factor Receptor (EGFR) and an increased level of acetylated histone H3 were observed in primary tumor tissues following this compound treatment. nih.gov These findings indicate that the actions of this compound in xenograft models are target-specific. nih.gov this compound has been shown to silence EGFR expression in breast cancer cells by disrupting the binding of the transcription factor Sp1 and HDAC1 to the EGFR promoter region. nih.govaxonmedchem.comglpbio.com The induction of substantial increases in histone H3 and H4 acetylation are characteristic indicators of HDAC inhibition by this compound. nih.gov

Table 2: Summary of In Vivo Effects of this compound in Murine Xenograft Models

Therapeutic Implications and Prospective Research Trajectories for Lw479

LW479's Potential in Breast Cancer Therapeutics

Research indicates that this compound holds promise as a therapeutic agent for breast cancer, primarily through its influence on key molecular pathways. nih.gov

Targeted Efficacy in Breast Cancer Subtypes with Aberrant EGFR Expression

A significant aspect of this compound's potential lies in its targeted efficacy against breast cancer models exhibiting aberrant epidermal growth factor receptor (EGFR) expression. nih.govnih.gov this compound has been shown to decrease both the protein and mRNA levels of EGFR in breast cancer cells. nih.gov This reduction in EGFR levels is attributed to this compound's ability to disrupt the binding of the transcription factor Sp1 and HDAC1 to the EGFR promoter region, thereby silencing EGFR expression. nih.govglpbio.com Aberrant EGFR expression is frequently observed in breast cancers and can have prognostic value. nih.gov By down-regulating EGFR, this compound effectively blocks the EGF/EGFR signaling pathway, which is involved in cell growth and motility, and attenuates breast cancer metastasis to the lung in preclinical models. nih.govglpbio.comglpbio.com Studies using xenograft models have shown a diminished expression of EGFR and an increased level of acetylated histone H3 in primary tumor tissues following this compound treatment, indicating a target-specific action. nih.gov

Consideration of this compound as a Chemopreventive Agent for Breast Cancer

Based on its demonstrated ability to inhibit breast tumor growth and metastasis in mouse models, this compound is being considered as a potential candidate drug for breast cancer prevention (chemoprevention). nih.govnih.govresearchgate.netresearchgate.net Chemoprevention involves the use of medications to reduce the risk of developing cancer. mayoclinic.orgkucancercenter.org The mechanisms by which this compound inhibits breast cancer progression, including the down-regulation of EGFR, support its potential utility in a preventive setting. nih.govnih.govresearchgate.netresearchgate.net

Synergistic Therapeutic Applications of this compound

While this compound shows promise as a single agent, its therapeutic potential may be further enhanced through combination strategies. nih.gov

Rationale for Combination Strategies with Conventional Chemotherapeutic Agents

Considering that HDAC inhibitors, including this compound, have shown moderate effects as single-agent anticancer therapies in some settings, combining this compound with conventional chemotherapeutic agents presents a rational approach to potentially improve efficacy. nih.gov The therapeutic potential of this compound may be best fulfilled through appropriate combinations with other chemotherapeutic agents. nih.gov This approach could leverage different mechanisms of action to achieve a more robust anti-tumor response and potentially overcome resistance mechanisms.

Potential for Integration with Other Molecularly Targeted Therapies

The mechanism of action of this compound, particularly its impact on EGFR expression, suggests potential for integration with other molecularly targeted therapies. Combining this compound with agents that target other key pathways involved in breast cancer progression could lead to synergistic effects. For instance, studies with other HDAC inhibitors in combination with targeted therapies like EphA2 inhibitors have shown significantly synergistic effects in breast cancer models, suggesting a similar potential for this compound. nih.gov Further research is needed to identify other genes and proteins interacting with this compound to better understand the molecular basis of its action and identify optimal combination partners. nih.gov

Advanced Mechanistic Elucidation and Systems Biology Approaches for this compound

Comprehensive Identification of Interacting Proteins and Genes

Investigations into the molecular mechanisms of this compound have identified specific interactions that contribute to its biological effects. A key finding is the ability of this compound to disrupt the interaction between the transcription factor Sp1 and histone deacetylase 1 (HDAC1) nih.gov. This disruption is associated with reduced binding of both Sp1 and HDAC1 to the promoter region of the epidermal growth factor receptor (EGFR) gene nih.govaxonmedchem.comresearchgate.netnih.govresearchgate.net. The consequence of this reduced binding is the transcriptional suppression of EGFR nih.govnih.gov.

While the interaction with the Sp1-HDAC1-EGFR axis is a significant finding, further research is necessary to comprehensively identify the full spectrum of proteins and genes that interact with or are modulated by this compound nih.gov. Exploring additional interacting partners and target genes will provide a more complete picture of this compound's molecular mechanism of action and potential therapeutic applications. Studies employing techniques such as protein-protein interaction analysis and genome-wide screening could help to achieve this comprehensive identification.

Proteomic and Transcriptomic Profiling to Delineate Broader Cellular Responses

Beyond specific protein interactions, research has begun to explore the broader cellular responses to this compound treatment through proteomic and transcriptomic analyses. A follow-up proteomic analysis has been conducted on cells treated with this compound, indicating efforts to understand the global protein changes induced by the compound otago.ac.nz.

Comparative Pharmacological Analyses of this compound with Established HDACI Compounds (e.g., SAHA)

Comparative pharmacological analyses are essential for positioning this compound within the landscape of existing HDAC inhibitors and understanding its relative potency and effects. Studies have compared this compound to suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, a well-established HDAC inhibitor tocris.comebiohippo.comlabsolu.caxenbase.orgtci-chemical-trading.com.

The anti-proliferative activity of this compound has been observed to be similar to that of SAHA in certain contexts nih.gov. Both compounds have been shown to induce the acetylation of histone H3, a hallmark of HDAC inhibition nih.govnih.gov. This compound has been reported to inhibit total HDAC enzyme activity in a dose-dependent manner, with a potency comparable to that of SAHA nih.gov.

Q & A

Basic Research Question

- Cell Line Selection : Use breast cancer cell lines (e.g., MDA-MB-231, MCF-7) with controls (non-cancerous mammary epithelial cells) .

- Dose-Response Curves : Test this compound across a concentration range (e.g., 0.1–100 µM) to determine IC50 values via MTT or CellTiter-Glo assays.

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays and validate with flow cytometry (Annexin V/PI staining) .

- Cell Cycle Analysis : Use propidium iodide staining and flow cytometry to identify G1/S or G2/M arrest .

How can researchers address contradictions in this compound’s efficacy data across different breast cancer subtypes?

Advanced Research Question

- Subtype-Specific Profiling : Stratify cell lines by receptor status (ER/PR/HER2) and genomic mutations (e.g., BRCA1). Compare this compound’s IC50 and pathway modulation across subtypes .

- Transcriptomic Analysis : Perform RNA sequencing to identify subtype-specific gene expression changes post-treatment. Integrate with HDAC isoform expression data .

- Transparency in Reporting : Document all experimental conditions (e.g., serum concentration, passage number) and negative results to enable reproducibility .

What methodological considerations are critical when optimizing this compound in vivo models for metastasis studies?

Advanced Research Question

- Model Selection : Use orthotopic xenografts or spontaneous metastasis models (e.g., 4T1 murine models) to mimic human disease progression .

- Dosing Regimens : Conduct pharmacokinetic studies to determine optimal dosing (e.g., intraperitoneal vs. oral) and monitor toxicity via serum biomarkers .

- Imaging and Endpoint Analysis : Employ bioluminescence imaging for real-time metastasis tracking and validate with histopathology (H&E staining of lung/liver tissues) .

How can researchers ensure rigor in validating this compound’s HDAC isoform selectivity?

Basic Research Question

- Recombinant HDAC Screening : Test this compound against purified HDAC isoforms (e.g., Class I: HDAC1–3; Class II: HDAC4–7) using activity assays .

- Structural Modeling : Perform molecular docking studies to predict binding affinities and compare with known isoform-specific inhibitors .

- Knockdown/Overexpression Models : Use siRNA or CRISPR-Cas9 to modulate HDAC isoforms and assess this compound’s efficacy changes .

What strategies are recommended for integrating multi-omics data in this compound mechanism studies?

Advanced Research Question

- Data Triangulation : Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and epigenomic (ChIP-seq) datasets to identify convergent pathways .

- Network Analysis : Apply weighted gene co-expression network analysis (WGCNA) to prioritize hub genes regulated by this compound .

- Public Data Repositories : Deposit raw data in FAIR-aligned repositories (e.g., GEO, PRIDE) to facilitate cross-study validation .

How should researchers structure literature reviews to identify gaps in this compound-related HDAC inhibitor research?

Basic Research Question

- Systematic Searches : Use Boolean strings (e.g., “this compound” AND “HDAC inhibitor” AND “breast cancer”) across PubMed, Scopus, and Web of Science .

- Gap Analysis : Map existing studies using PICO (Population, Intervention, Comparison, Outcome) frameworks to highlight understudied areas (e.g., combination therapies) .

What ethical and reproducibility standards must guide translational studies of this compound?

Advanced Research Question

- Preclinical Transparency : Publish full protocols (e.g., ARRIVE guidelines) detailing animal husbandry, randomization, and blinding .

- Data Sharing : Include raw immunoblot images, uncropped microscopy data, and statistical code in supplementary materials .

- Conflict of Interest Disclosure : Declare funding sources and collaborations to mitigate bias in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.